4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide
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Overview
Description
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, along with a thiosemicarbazide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-difluoroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thioether or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets within cells. In the context of its anticancer activity, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets involved may vary depending on the specific biological context.
Comparison with Similar Compounds
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide can be compared to other thiosemicarbazide derivatives, such as:
4-(4-Chloro-3,5-difluorophenyl)thiosemicarbazide: Similar structure but with a chloro substituent instead of bromo.
4-(4-Bromo-3,5-dichlorophenyl)thiosemicarbazide: Contains additional chloro substituents on the phenyl ring.
4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazone: A related compound with a thiosemicarbazone moiety instead of thiosemicarbazide.
The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6BrF2N3S |
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Molecular Weight |
282.11 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChI Key |
VIWFPRIMZRZPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)NC(=S)NN |
Origin of Product |
United States |
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